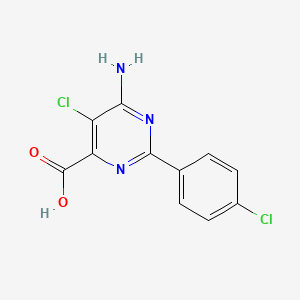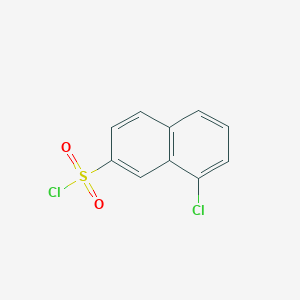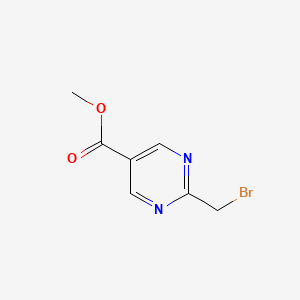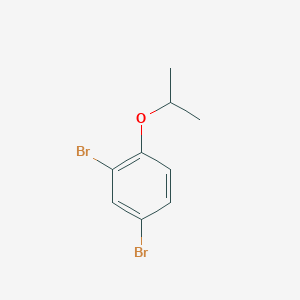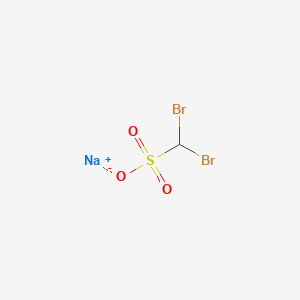
Sodium dibromomethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium dibromomethanesulfonate (SDBMS) is an important chemical compound that is used for a variety of applications in the scientific community. It is a colorless, crystalline solid that is soluble in water and has a melting point of 101-102°C. It is also known as sodium bromo-2-methanesulfonate and sodium dibromo-2-methanesulfonate. SDBMS is used in various laboratory experiments and has been studied extensively in order to better understand its mechanism of action, biochemical and physiological effects, and potential applications.
Mécanisme D'action
The mechanism of action of SDBMS is believed to involve the formation of a complex between the bromide ions and the sulfonate group of the molecule. This complex is thought to be responsible for the catalytic and stabilizing effects of SDBMS. Additionally, the complex is believed to be involved in the formation of covalent bonds between the bromide ions and the sulfonate group, which further enhances the catalytic and stabilizing effects of SDBMS.
Biochemical and Physiological Effects
SDBMS has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, to affect the structure of proteins, to increase the solubility of certain compounds, and to alter the activity of certain cellular processes. Additionally, SDBMS has been found to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using SDBMS in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in organic solvents, and it can be difficult to remove from the reaction mixture. Additionally, it can react with other compounds and interfere with the results of the experiment.
Orientations Futures
There are a number of potential future directions for research on SDBMS. These include further exploration of its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research could be conducted on the synthesis of SDBMS and its use in the production of polymers and other materials. Additionally, further research could explore the development of more efficient and cost-effective methods for synthesizing SDBMS. Finally, further research could be conducted on the potential toxicity of SDBMS and its potential uses in pharmaceuticals, dyes, and agrochemicals.
Méthodes De Synthèse
SDBMS can be synthesized in several different ways. The most common method is the reaction of sodium bromide with 2-methanesulfonic acid in an aqueous solution. This reaction produces a white precipitate of sodium dibromomethanesulfonate. Other methods of synthesis include the reaction of sodium bromide with 2-chloroethanesulfonic acid, the reaction of sodium bromide with 2-chloropropanesulfonic acid, and the reaction of sodium bromide with 2-chlorobutanesulfonic acid.
Applications De Recherche Scientifique
SDBMS is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It is used as a reagent to study the structure and function of proteins, as a catalyst for chemical reactions, and as a stabilizer for enzymes. It is also used in the synthesis of various compounds, including pharmaceuticals, dyes, and agrochemicals. Additionally, SDBMS is used in the production of polymers and other materials.
Propriétés
IUPAC Name |
sodium;dibromomethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Br2O3S.Na/c2-1(3)7(4,5)6;/h1H,(H,4,5,6);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLHWBMHXANJIO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)[O-])(Br)Br.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHBr2NaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

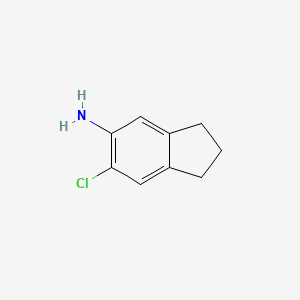
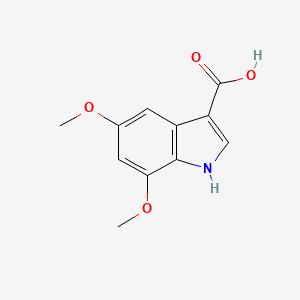

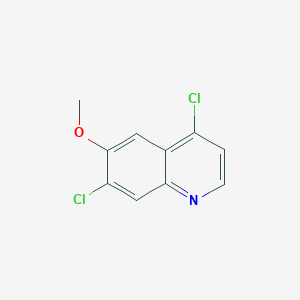
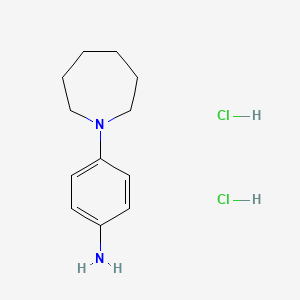
![(2E)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}but-2-enoic acid](/img/structure/B3289503.png)
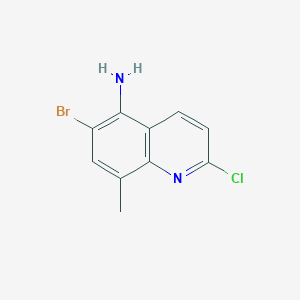

![2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B3289531.png)
![6-Cyclopropylbenzo[d]isothiazole-3-carboxylic acid](/img/structure/B3289533.png)
